![molecular formula C12H9ClN4 B13914426 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile](/img/structure/B13914426.png)
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile
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Overview
Description
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom, as well as a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile typically involves the cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates, followed by Suzuki cross-coupling reactions with substituted benzene boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the design of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyrimidin-4-yl)cyanamide
- N6-(2-amino-6-chloropyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, alongside a benzonitrile moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Murine Melanoma B16 | 10 | Induction of G0/G1 phase arrest |
Human Breast Cancer MCF-7 | 15 | Apoptosis via mitochondrial pathway |
Human Lung Cancer A549 | 12 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Table 2: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | High |
Escherichia coli | 16 µg/mL | Moderate |
Pseudomonas aeruginosa | 32 µg/mL | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial membrane integrity or inhibit critical metabolic pathways essential for bacterial survival.
Case Studies
A study published in Pharmaceutical Research highlighted the effectiveness of pyrimidine derivatives in treating resistant strains of bacteria and their potential as anticancer agents. In vitro assays demonstrated that the compound significantly inhibited the growth of MRSA and showed low toxicity towards normal human cells, indicating a favorable therapeutic index.
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17) |
InChI Key |
QFPUUJKZXFTSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N |
Origin of Product |
United States |
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